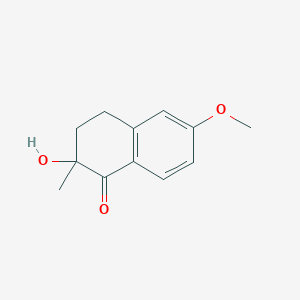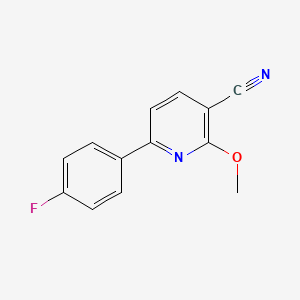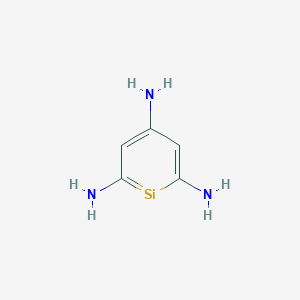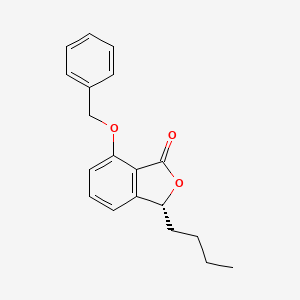
(3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one: is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a benzyloxy group at the 7th position, a butyl group at the 3rd position, and a benzofuran core structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed coupling reactions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of the benzofuran core with benzyl bromide in the presence of a base such as potassium carbonate.
Addition of the Butyl Group: The butyl group can be added through a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.
Substitution: The benzyloxy and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of benzofuran-2-carboxylic acid.
Reduction: Formation of 3-butyl-7-hydroxy-2-benzofuran-1(3H)-one.
Substitution: Formation of various substituted benzofurans depending on the nucleophile used.
Applications De Recherche Scientifique
(3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy group may enhance its binding affinity to certain enzymes or receptors, while the butyl group may influence its lipophilicity and cellular uptake. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (±)-4-[(Benzyloxy)methyl]-dihydrofuran-2(3H)-one
- Tert-butyl (3R)-4-[(3aS,8aR)-2,2-dimethyl-2H,3H,3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-3-yl]-3-{[3-(benzyloxy)phenyl]methyl}-4-oxobutanoate
Comparison
- (±)-4-[(Benzyloxy)methyl]-dihydrofuran-2(3H)-one : This compound shares the benzyloxy group but has a different core structure (dihydrofuran instead of benzofuran). It may exhibit different chemical reactivity and biological activity due to the structural differences.
- Tert-butyl (3R)-4-[(3aS,8aR)-2,2-dimethyl-2H,3H,3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-3-yl]-3-{[3-(benzyloxy)phenyl]methyl}-4-oxobutanoate : This compound has a more complex structure with additional functional groups, which may result in unique properties and applications compared to (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one.
Propriétés
Numéro CAS |
649552-16-9 |
|---|---|
Formule moléculaire |
C19H20O3 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(3R)-3-butyl-7-phenylmethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C19H20O3/c1-2-3-11-16-15-10-7-12-17(18(15)19(20)22-16)21-13-14-8-5-4-6-9-14/h4-10,12,16H,2-3,11,13H2,1H3/t16-/m1/s1 |
Clé InChI |
CUWNTRBVGLVKDF-MRXNPFEDSA-N |
SMILES isomérique |
CCCC[C@@H]1C2=C(C(=CC=C2)OCC3=CC=CC=C3)C(=O)O1 |
SMILES canonique |
CCCCC1C2=C(C(=CC=C2)OCC3=CC=CC=C3)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


propanedinitrile](/img/structure/B12604363.png)
![2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol](/img/structure/B12604368.png)
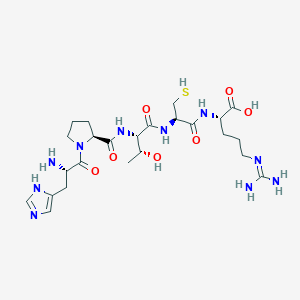
![4-Methyl-4'-[2-(pyridin-4-yl)ethenyl]-2,2'-bipyridine](/img/structure/B12604381.png)
![1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene](/img/structure/B12604383.png)
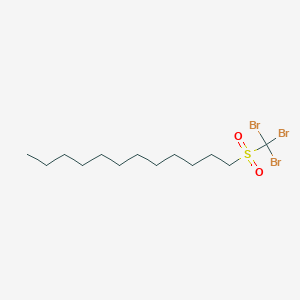
![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene](/img/structure/B12604401.png)
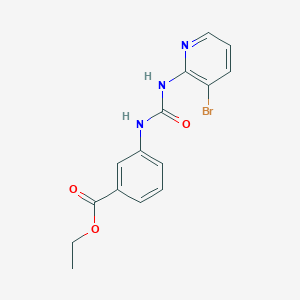
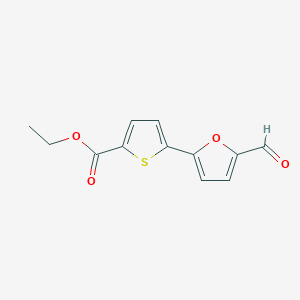
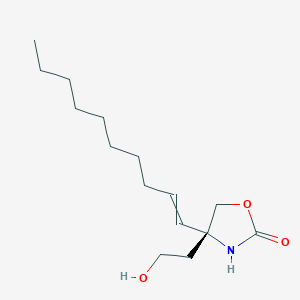
![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)
